Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate
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Description
Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies . The crystal structure of a similar compound, ethyl 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)benzoate, has been studied in detail . These studies provide valuable insights into the molecular structure and arrangement of atoms in the crystal lattice .
Trifluoromethylation
The trifluoromethyl group in the compound plays an important role in radical trifluoromethylation . This process is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmaceuticals
The compound has potential applications in the pharmaceutical industry . For instance, it can be transformed into pexidartinib, a drug used for treating tenosynovial giant cell tumor .
Agrochemicals
The trifluoromethyl group in the compound also plays a significant role in the synthesis of agrochemicals . These chemicals are used to protect crops and improve agricultural productivity .
Materials Science
The compound can be used in the development of new materials . The trifluoromethyl group contributes to the unique properties of these materials .
Computational Chemistry
The compound can be used in computational chemistry studies . For example, Density Functional Theory (DFT) computations can predict the planarity of the benzene ring and the non-planarity of the other ring in the compound .
properties
IUPAC Name |
ethyl 4-oxo-4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c1-2-24-16(23)9-8-15(22)21-10-3-4-11-25-14-7-5-6-13(12-14)17(18,19)20/h5-7,12H,2,8-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDORPZGEBWLNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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